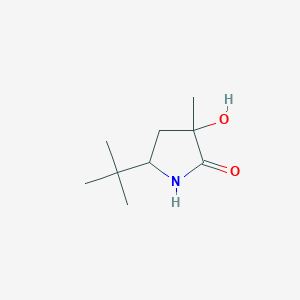

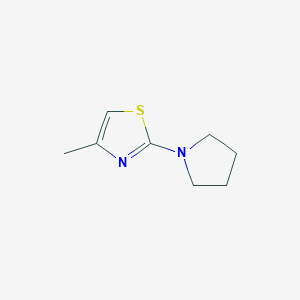

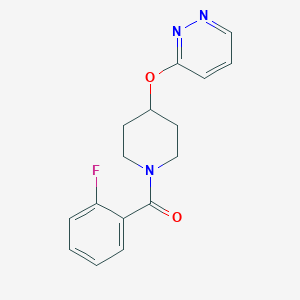

![molecular formula C18H15N3O3S2 B2761721 1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)methanesulfonamide CAS No. 2034340-80-0](/img/structure/B2761721.png)

1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several structural components including a benzo[d]isoxazole, a thiophene, and a pyridine ring. Benzo[d]isoxazoles are aromatic organic compounds containing a benzene ring fused to an isoxazole ring . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Applications De Recherche Scientifique

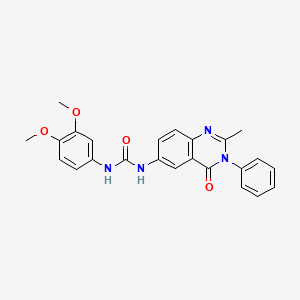

Molecular and Supramolecular Structures Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has demonstrated their potential as ligands for metal coordination. These compounds, including variations like C8H12N2O2S, C13H14N2O2S, and C14H16N2O2S, exhibit diverse structural and supramolecular arrangements conducive to forming hydrogen-bonded dimers, supramolecular layers, and chain-layer structures. This highlights their utility in designing metal-organic frameworks and other supramolecular assemblies (Jacobs, Chan, & O'Connor, 2013).

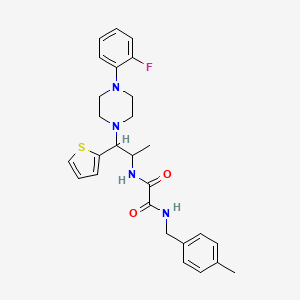

Antimicrobial Activity of Heterocycles Another study explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole. This work is a testament to the ongoing exploration of sulfonamide derivatives in developing potential antimicrobial agents, indicating a broad area of research where the compound might find application (El‐Emary, Al-muaikel, & Moustafa, 2002).

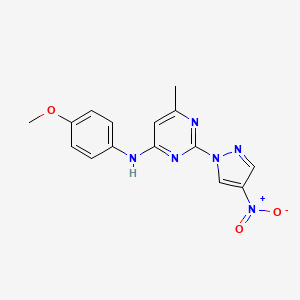

Selective N-mesylating Reagents A study on 1H-Benzotriazol-1-yl methanesulfonate showcased its effectiveness as a reagent in selective mesylation, differentiating amino groups within molecules. This selective reactivity underlines the potential of sulfonamide-based compounds in synthetic organic chemistry, especially in functional group transformations (Kim, Sung, Choi, & Kim, 1999).

Green Chemistry Applications The use of benzoyl cyanide in ionic liquids for the benzoylation of nucleosides represents a 'green' chemistry approach, leveraging sulfonamide derivatives for environmentally friendly chemical synthesis. Such methodologies highlight the potential for incorporating the compound of interest into sustainable synthetic processes (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).

Propriétés

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c22-26(23,12-16-14-4-1-2-5-17(14)24-21-16)20-11-13-7-8-19-15(10-13)18-6-3-9-25-18/h1-10,20H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGWOYTUWALLOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

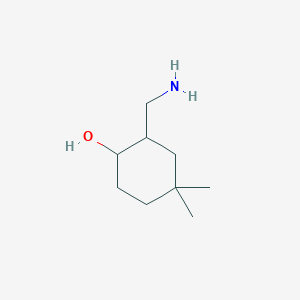

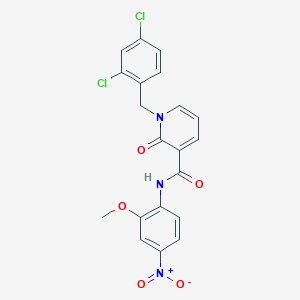

![Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate](/img/structure/B2761646.png)

![Benzyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2761655.png)